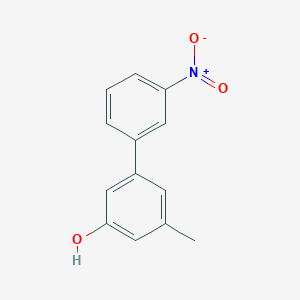
5-(4-Fluoro-3-methoxyphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluoro-3-methoxyphenyl)-3-methylphenol, or 5-F3MP, is an aromatic compound with a wide range of uses in scientific research. It is a highly versatile compound, with many applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
5-F3MP has a variety of applications in scientific research. It can be used as a substrate for the synthesis of other compounds, such as 2-amino-5-fluoro-3-methoxyphenol, which is used in the synthesis of various drugs. It is also used as a catalyst in the synthesis of other compounds, such as 4-hydroxy-3-methoxybenzaldehyde. Furthermore, 5-F3MP can be used to study the structure and function of enzymes, as well as to investigate the effects of drugs on biochemical pathways.
Mecanismo De Acción
The mechanism of action of 5-F3MP is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as monoamine oxidase (MAO). It is also believed that 5-F3MP may act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F3MP are not fully understood. However, studies have shown that it may have a variety of effects on the body, including the inhibition of certain enzymes and the activation of certain receptors. For example, 5-F3MP has been shown to inhibit MAO, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, 5-F3MP has been shown to activate the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-F3MP in laboratory experiments has several advantages. First, it is a highly versatile compound, with many applications in the fields of biochemistry, physiology, and pharmacology. Second, it is easy to synthesize and is readily available. Third, it is relatively inexpensive.
However, there are also some limitations to using 5-F3MP in laboratory experiments. First, the mechanism of action of 5-F3MP is not fully understood, so it is difficult to predict its effects on biochemical pathways. Second, the effects of 5-F3MP on biochemical pathways may vary depending on the concentration of the compound used. Third, it is difficult to determine the long-term effects of 5-F3MP on biochemical pathways.
Direcciones Futuras
The future of 5-F3MP research is promising. Further research is needed to better understand its mechanism of action, biochemical and physiological effects, and long-term effects. In addition, further research is needed to explore its potential applications in the fields of pharmacology and drug discovery. Finally, further research is needed to explore the potential of 5-F3MP as a therapeutic agent for various diseases.
Métodos De Síntesis
5-F3MP is synthesized through a two-step process. The first step involves the condensation of 4-fluoro-3-methoxybenzaldehyde and 3-methylphenol, followed by the oxidation of the resulting product with pyridinium chlorochromate (PCC). This process yields a product with a purity of 95%, which is the standard for 5-F3MP.
Propiedades
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-5-11(7-12(16)6-9)10-3-4-13(15)14(8-10)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMICNLUKWDWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683846 |
Source


|
| Record name | 4'-Fluoro-3'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-03-8 |
Source


|
| Record name | 4'-Fluoro-3'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














